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molecular formula C6H4BrClO B068879 5-Bromo-2-chlorophenol CAS No. 183802-98-4

5-Bromo-2-chlorophenol

Cat. No. B068879
M. Wt: 207.45 g/mol
InChI Key: UEVFFMZHGNYDKM-UHFFFAOYSA-N
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Patent
US07449576B1

Procedure details

To 1.70 g (6.5 mmol) of triphenylphosphine in 25 mL of CH2Cl2 at 0° C. was added 1.14 g (6.5 mmol) of diethylazodicarboxylate. After 10 minutes, 390 mg (6.5 mmol) of isopropanol was added, followed rapidly by 1.03 g (5.0 mmol) of 3-Bromo-6-chlorophenol. The reaction was complete within three hours, and was partitioned between ether and water. The phases were separated, and the ether phase was diluted with hexanes and washed twice with 10% aqueous methanol and once with brine. The ether/hexanes phase was dried over Na2SO4, filtered, and concentrated in vacuo to yield product as a clear oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.CCOC(/N=N/C(OCC)=O)=O.C(O)(C)C.[Br:36][C:37]1[CH:38]=[C:39]([OH:44])[C:40]([Cl:43])=[CH:41][CH:42]=1>C(Cl)Cl>[Br:36][C:37]1[CH:42]=[CH:41][C:40]([Cl:43])=[C:39]([O:44][CH:1]([CH3:6])[CH3:2])[CH:38]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethylazodicarboxylate
Quantity
1.14 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
390 mg
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
1.03 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)Cl)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was complete within three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
the ether phase was diluted with hexanes
WASH
Type
WASH
Details
washed twice with 10% aqueous methanol and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether/hexanes phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield product as a clear oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC(=C(C=C1)Cl)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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